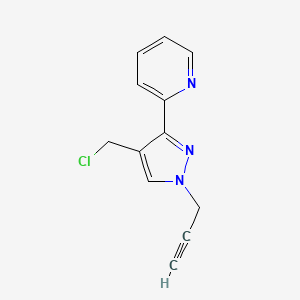

2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Description

2-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety. The pyrazole unit is substituted with a chloromethyl group at the 4-position and a propargyl (prop-2-yn-1-yl) group at the 1-position. This structure confers bifunctional reactivity:

- Chloromethyl group: Enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) .

- Propargyl group: Facilitates metal-alkynyl bond formation, making it valuable in coordination chemistry for synthesizing polynuclear complexes (e.g., with Pt or Ru) .

- Pyrazolylpyridine core: Acts as a chelating ligand similar to 2,2′-bipyridine, stabilizing transition metal centers .

This compound’s dual functionality distinguishes it from simpler pyrazolylpyridine derivatives, positioning it as a versatile building block in organometallic synthesis.

Properties

IUPAC Name |

2-[4-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c1-2-7-16-9-10(8-13)12(15-16)11-5-3-4-6-14-11/h1,3-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIDYWQEEXSTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C(=N1)C2=CC=CC=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a member of the pyrazole family, characterized by a five-membered heterocyclic structure that incorporates nitrogen atoms. This compound exhibits diverse biological activities, making it a subject of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 236.72 g/mol. The structural features include:

- Chloromethyl group : Enhances reactivity and potential for nucleophilic substitution.

- Prop-2-yn-1-yl group : Contributes to the compound's unique chemical properties.

- Pyrazole ring : Essential for biological activity, influencing interactions with biological targets.

Biological Activities

Research indicates that compounds within the pyrazole class exhibit various biological activities, including:

- Antiviral Activity : Some pyrazole derivatives have shown effectiveness against viral infections.

- Antifungal Properties : Pyrazoles are studied for their potential to inhibit fungal growth.

- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that pyrazole derivatives may induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

The mechanism of action for 2-(4-(chloromethyl)-1-(prop-2-yn-1-yld)-1H-pyrazol-3-yl)pyridine is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance, its chloromethyl group can participate in nucleophilic substitution reactions, enhancing its reactivity towards biological targets.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Anticancer Studies : A study demonstrated that a related pyrazole compound induced cell death in SMMC7721 liver cancer cells through caspase-dependent pathways, suggesting potential therapeutic applications in oncology .

- Anti-inflammatory Research : Research on pyrazole derivatives indicated significant anti-inflammatory effects in animal models, providing evidence for their use in treating conditions like arthritis .

- Antiviral Efficacy : Pyrazole derivatives have been evaluated for their antiviral properties, showing promise against specific viral strains through inhibition of viral replication .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Substituent Effects: The chloromethyl group in the target compound increases electrophilicity compared to non-halogenated analogs (e.g., 2-(1H-pyrazol-3-yl)pyridine). This enhances reactivity in SN2-type reactions, such as alkylation or cross-coupling . The propargyl group enables metal-alkynyl bonding, absent in compounds like pyrazolopyrimidines () or benzodioxol derivatives (). This property is critical for constructing multimetallic architectures . Pyrazolylpyridine vs. Pyrazolopyrimidine: The pyridine-pyrazole core in the target compound offers distinct chelation geometry compared to fused pyrazolopyrimidines (), favoring coordination with late transition metals like Pt(II) or Ru(II) .

Comparison with Commercial Pyrazolylpyridines :

- Simpler derivatives like 2-(1H-pyrazol-3-yl)pyridine () lack the chloromethyl and propargyl groups, limiting their utility in metal-complex synthesis. The target compound’s substituents broaden its applicability in catalysis and supramolecular chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.